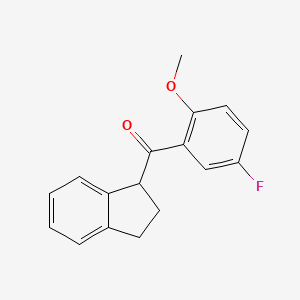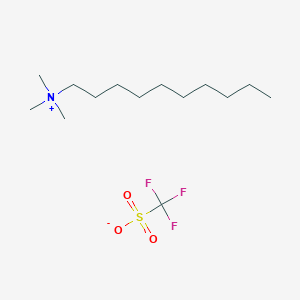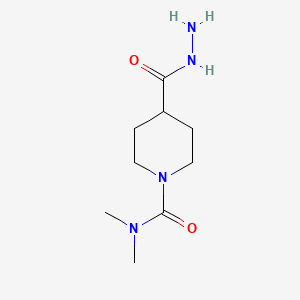![molecular formula C16H13N3O5S B14175866 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- CAS No. 918538-32-6](/img/structure/B14175866.png)
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The presence of nitrophenyl groups in this compound enhances its potential for various chemical reactions and biological activities.
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- involves its interaction with molecular targets such as tubulin and DNA. The compound inhibits tubulin polymerization, which disrupts the microtubule network essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, it can bind to DNA, interfering with DNA replication and transcription processes.
Comparación Con Compuestos Similares
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit potent cytotoxic activities against cancer cell lines.
2-Imino-4-thiazolidinone derivatives: These compounds have been studied for their anti-inflammatory and TNF-α inhibitory activities.
4-Thiazolidinone derivatives as dihydroorotate dehydrogenase inhibitors: These compounds show inhibitory activity against human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
The uniqueness of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- lies in its specific nitrophenyl substitutions, which enhance its chemical reactivity and biological activities.
Propiedades
Número CAS |
918538-32-6 |
|---|---|
Fórmula molecular |
C16H13N3O5S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-6-2-4-8-14(12)19(23)24)17(15)9-11-5-1-3-7-13(11)18(21)22/h1-8,16H,9-10H2 |
Clave InChI |
MQDOTYQWKDKEAW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)



![3-[(Diphenylmethoxy)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14175814.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)


![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)


